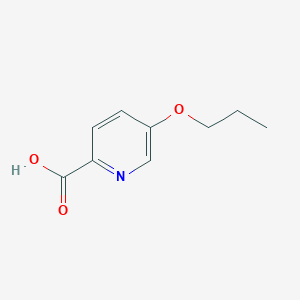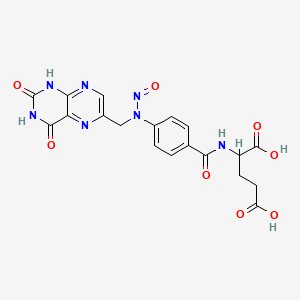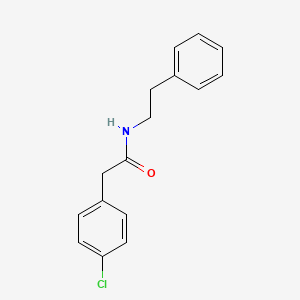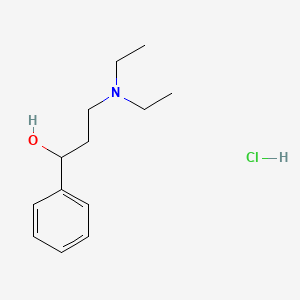![molecular formula C18H21ClN6O5 B13998117 ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate CAS No. 82585-74-8](/img/structure/B13998117.png)
ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, nitro, and carbamate groups, as well as a chlorophenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate typically involves multi-step reactions. One common approach is the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate. This process includes reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to yield various derivatives . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may interfere with DNA synthesis or protein function in cancer cells, resulting in cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: A precursor in the synthesis of the target compound.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrazolo[4,3-b]pyridine derivatives: Similar in structure and used in various chemical and biological applications.
Uniqueness
Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for various chemical modifications, making it a versatile compound for further development.
Eigenschaften
CAS-Nummer |
82585-74-8 |
|---|---|
Molekularformel |
C18H21ClN6O5 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H21ClN6O5/c1-3-30-18(27)23-15-8-14(16(25(28)29)17(20)22-15)21-9-13(26)10-24(2)12-6-4-11(19)5-7-12/h4-8H,3,9-10H2,1-2H3,(H4,20,21,22,23,27) |
InChI-Schlüssel |
GLGSUVPRWWODNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(=O)CN(C)C2=CC=C(C=C2)Cl)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
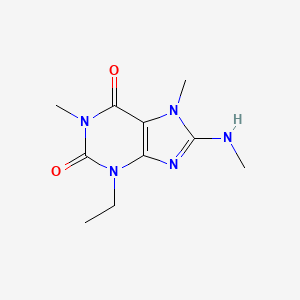

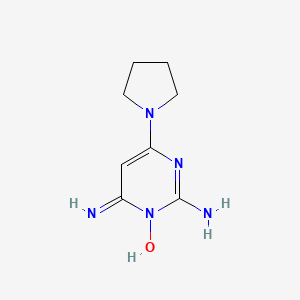
![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)

![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
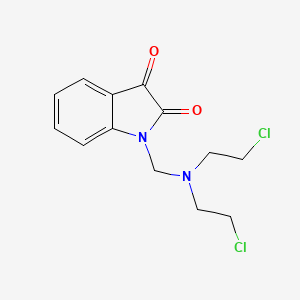
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
